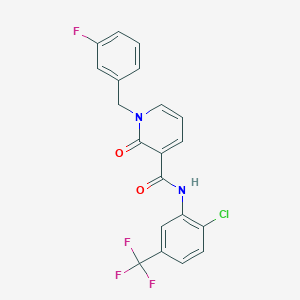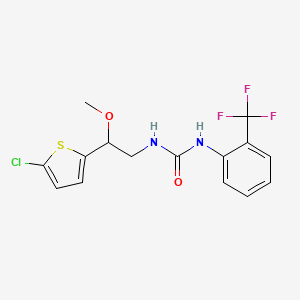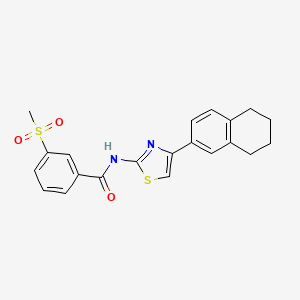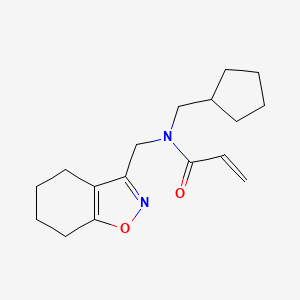
Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone” is a chemical compound with the linear formula C9H12N2O2 . It is a derivative of furan, a five-membered heterocyclic compound, and pyridine, a six-membered heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds often involves the acylation of amines with carbonyl chlorides . For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol can yield a related compound, N-(pyridin-2-yl)furan-2-carboxamide . This compound can then be treated with diphosphorus pentasulfide to yield a corresponding thioamide .Molecular Structure Analysis
The molecular structure of “Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone” is characterized by the presence of a furan ring and a pyridine ring . The furan ring is a five-membered heterocyclic ring with four carbon atoms and one oxygen atom . The pyridine ring is a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving “Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone” and similar compounds can be quite diverse. For instance, these compounds can undergo electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . In these reactions, the substituent enters exclusively the 5-position of the furan ring .Scientific Research Applications
Antibacterial Activity
Furan derivatives have been recognized for their antibacterial properties, particularly against gram-positive and gram-negative bacteria . The structure of Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone suggests potential as a novel antibacterial agent. Its efficacy could be explored through synthesis and testing against various bacterial strains, contributing to the fight against microbial resistance.
Cancer Research
The compound’s potential in cancer research lies in its structural similarity to other furan derivatives that have shown antiproliferative effects . Investigating its activity against cancer cell lines could provide insights into its mechanism of action and therapeutic potential.
Pharmacological Applications
In pharmacology, heterocyclic compounds like furan derivatives are valuable due to their diverse biological activities. This compound could be studied for its pharmacokinetics, pharmacodynamics, and potential as a lead compound in drug development .
Material Science
The molecular structure of Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone could be utilized in material science for the development of new materials with specific properties, such as thermal stability or conductivity .
Medicinal Chemistry
In medicinal chemistry, the compound’s synthesis and modification could lead to the discovery of new drugs with improved efficacy and reduced side effects. Its role as a synthon in drug design could be particularly valuable .
Organic Chemistry
Organic chemists could explore the reactivity of this compound in various chemical reactions, potentially leading to the discovery of new synthetic pathways and intermediates for complex organic molecules .
Future Directions
The future directions for research on “Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone” and similar compounds could involve further exploration of their biological activities . For instance, their potential as anti-tubercular agents could be investigated further . Additionally, the development of new synthetic methods for these compounds could also be an important area of future research .
properties
IUPAC Name |
furan-2-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(13-4-3-11-19-13)17-9-6-12(7-10-17)20-14-5-1-2-8-16-14/h1-5,8,11-12H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNZWVNWMAOBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2866386.png)
![5-[(2-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2866387.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2866389.png)
![2,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2866390.png)

![4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione](/img/structure/B2866393.png)

![5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2866396.png)
![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B2866398.png)
![3,4,5-trimethoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2866399.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2866403.png)
